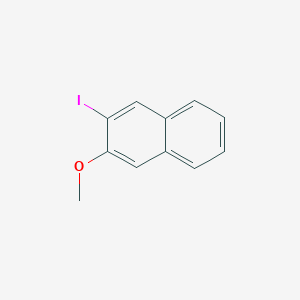

2-Iodo-3-methoxynaphthalene

Description

Significance of Halogenated Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for a multitude of derivatives. numberanalytics.com The introduction of halogen atoms onto the naphthalene core dramatically alters its electronic and steric properties, leading to a diverse range of applications. Halogenated naphthalenes are key building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. ontosight.aidergipark.org.tr Their utility stems from the ability of the halogen substituent to act as a leaving group or to direct further functionalization of the aromatic ring. dergipark.org.tr For instance, these derivatives have been investigated for their potential antimicrobial, antiviral, and anticancer properties. ontosight.ai Furthermore, the specific nature and position of the halogen atom can be tailored to fine-tune the desired reactivity and physical characteristics of the molecule. acs.org

Strategic Importance of Iodine as a Functional Group in Aromatic Systems

Among the halogens, iodine possesses unique characteristics that make it a particularly valuable functional group in aromatic systems. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering iodoarenes highly reactive and susceptible to a variety of transformations. acs.org This enhanced reactivity makes them excellent substrates for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, the large size of the iodine atom can be exploited to introduce steric bulk and to influence the regioselectivity of subsequent reactions. Hypervalent iodine compounds, derived from iodoarenes, have also emerged as powerful and environmentally friendly oxidizing reagents. acs.org

Academic Research Landscape and Rationale for Investigating 2-Iodo-3-methoxynaphthalene

The academic interest in this compound arises from the synergistic combination of the naphthalene framework, a methoxy (B1213986) group, and an iodine substituent. The methoxy group, an electron-donating group, can influence the reactivity and photophysical properties of the naphthalene system. acs.org The iodine atom, as previously discussed, provides a reactive handle for further synthetic modifications. This specific substitution pattern makes this compound a valuable intermediate for the synthesis of more complex, polysubstituted naphthalene derivatives, which are often found in biologically active molecules and advanced materials. researchgate.net Research efforts are often directed towards developing efficient synthetic routes to this compound and exploring its reactivity in various chemical transformations.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉IO |

| Molecular Weight | 284.09 g/mol |

| Physical Form | Solid |

| CAS Number | 795278-91-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOXFOMTUARAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704787 | |

| Record name | 2-Iodo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795278-91-0 | |

| Record name | 2-Iodo-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Iodo 3 Methoxynaphthalene

Direct Iodination Strategies for Methoxy-Substituted Naphthalenes

Direct iodination of methoxy-activated naphthalene (B1677914) rings is a primary route for the synthesis of iodo-methoxynaphthalenes. The methoxy (B1213986) group, being an activating ortho-, para-director, significantly influences the regiochemical outcome of the electrophilic substitution.

Electrophilic Iodination with N-Iodosuccinimide (NIS) and Related Reagents

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of activated aromatic compounds, including methoxy-substituted naphthalenes. mdma.ch The reaction proceeds under mild conditions, often in a polar aprotic solvent like acetonitrile (B52724), to afford regioselectively iodinated products. mdma.ch The electronic and steric properties of the substrate dictate the position of iodination. For 2-methoxynaphthalene (B124790), the electron-donating methoxy group activates the C1 and C3 positions for electrophilic attack.

Research by Carreno et al. demonstrated that the iodination of 2-methoxynaphthalene with NIS in acetonitrile at room temperature exclusively yields 1-iodo-2-methoxynaphthalene (B1296216) in excellent yield (96%). mdma.ch This high regioselectivity is attributed to the greater activation and steric accessibility of the C1 position compared to the C3 position. The use of acidic catalysts, such as trifluoroacetic acid, can further enhance the reactivity of NIS, allowing for efficient iodination under mild conditions and with short reaction times. organic-chemistry.org

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Ref |

| 2-Methoxynaphthalene | NIS | CH3CN | 25 | 1-Iodo-2-methoxynaphthalene | 96 | mdma.ch |

| 1-Methoxynaphthalene | NIS | CH3CN | 25 | 4-Iodo-1-methoxynaphthalene | 98 | mdma.ch |

Transition Metal-Free Iodination Approaches Utilizing Activated Arenes

Transition-metal-free methods provide an alternative pathway for the iodination of activated arenes, aligning with principles of green chemistry. One such approach is decarboxylative iodination, where a carboxylic acid precursor is converted to an aryl iodide. nih.govmanchester.ac.uk This method involves the reaction of an electron-rich aromatic carboxylic acid with molecular iodine (I₂), proceeding without a transition metal catalyst. nih.gov For the synthesis of 2-iodo-3-methoxynaphthalene, this would necessitate 3-methoxy-2-naphthoic acid as a starting material. Mechanistic studies suggest this reaction proceeds via a concerted decarboxylation-halogenation process rather than a classical radical-based Hunsdiecker reaction. nih.gov

Another strategy involves the direct C-H iodination using inexpensive reagents like potassium iodide (KI) and molecular iodine (I₂) under base-free conditions with oxygen as an oxidant. rsc.org While demonstrated for anthranilic acids, the principles can be extended to other activated aromatic systems like methoxynaphthalenes, offering a practical and scalable route to iodoarenes. rsc.org

Regioselective Metalation-Directed Iodination for Naphthalene Functionalization

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The methoxy group is an effective DMG. wikipedia.org

In the context of synthesizing this compound, the methoxy group at C3 would direct the lithiation to the C2 position. The process involves treating 3-methoxynaphthalene with a strong base, typically an alkyllithium like n-butyllithium, to form an aryllithium intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom exclusively at the C2 position. commonorganicchemistry.com This approach overcomes the regioselectivity limitations of standard electrophilic aromatic substitution, which for 3-methoxynaphthalene would likely favor the C4 position. The strength of the DoM strategy lies in its ability to target a specific C-H bond for functionalization based on proximity to the directing group. unblog.frchem-station.com

Preparation via Hypervalent Iodine Reagents and Precursors

Hypervalent iodine compounds are versatile reagents in organic synthesis, often acting as powerful oxidants. diva-portal.org Iodoarenes, such as this compound, serve as crucial precursors for the synthesis of these iodine(III) reagents. organic-chemistry.org The iodoarene can be oxidized to form synthetically useful λ³-iodanes like (diacetoxyiodo)arenes. organic-chemistry.org Common oxidants for this transformation include m-chloroperbenzoic acid (mCPBA), sodium perborate (B1237305), or Oxone, typically in the presence of acetic acid or trifluoroacetic acid. organic-chemistry.org

For example, this compound could be treated with sodium perborate in acetic acid to yield [bis(acetoxy)iodo]-3-methoxynaphthalene. organic-chemistry.org These resulting hypervalent iodine(III) compounds can then be used in a variety of synthetic transformations, such as oxidative functionalizations or the synthesis of diaryliodonium salts. diva-portal.orgnih.gov While hypervalent iodine reagents are not typically used for the direct synthesis of the parent iodoarene from the arene, their preparation from iodoarenes is a key aspect of their chemistry. acs.org

Functional Group Transformations on Naphthalene Scaffolds for this compound Precursors

Functional group interconversion provides a reliable and regiochemically unambiguous route to this compound, particularly through the Sandmeyer reaction. wikipedia.orgbyjus.com This classic transformation allows for the conversion of an aromatic primary amine into a variety of functional groups, including halides, via a diazonium salt intermediate. organic-chemistry.orgmasterorganicchemistry.com

The synthesis would begin with a suitably substituted precursor, such as 2-amino-3-methoxynaphthalene. This precursor undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide (KI) to displace the diazonium group (N₂) and install an iodine atom at the C2 position, yielding this compound. organic-chemistry.orgnih.gov The Sandmeyer reaction is particularly valuable because it offers a synthetic entry point that is independent of the electronic directing effects of the substituents on the aromatic ring, thereby providing absolute control over the regiochemistry. byjus.com

Comparative Analysis of Synthetic Efficiencies and Regioselectivities for Related Iodo-Methoxynaphthalenes

The synthesis of iodo-methoxynaphthalenes is highly dependent on the chosen methodology, with significant differences in regioselectivity and efficiency observed between different isomers and techniques.

Electrophilic Iodination with NIS: Direct iodination with NIS is highly efficient but its regioselectivity is governed by the inherent electronic and steric factors of the methoxynaphthalene isomer. As shown by Carreno et al., this method exhibits a strong preference for iodination at the most activated and sterically accessible position. mdma.ch For 2-methoxynaphthalene, the C1 position is exclusively iodinated, while for 1-methoxynaphthalene, the C4 position is the sole point of attack. This makes NIS an excellent choice for synthesizing 1-iodo-2-methoxynaphthalene and 4-iodo-1-methoxynaphthalene in high yields, but unsuitable for accessing this compound.

| Substrate | Product | Regioselectivity | Yield (%) |

| 2-Methoxynaphthalene | 1-Iodo-2-methoxynaphthalene | Exclusive to C1 | 96 |

| 1-Methoxynaphthalene | 4-Iodo-1-methoxynaphthalene | Exclusive to C4 (para to OMe) | 98 |

Directed Ortho Metalation (DoM): In contrast to electrophilic substitution, DoM offers a programmable approach to regioselectivity. By using the methoxy group as a directing element, iodination can be targeted specifically to the ortho position. For a substrate like 3-methoxynaphthalene, DoM would selectively produce this compound, a product not accessible through direct iodination which would favor the C4 position. The efficiency of DoM is generally high, though it requires stoichiometric use of strong organometallic bases and cryogenic temperatures.

Sandmeyer Reaction: This functional group transformation provides the highest degree of regiochemical control, as the position of the iodine is predetermined by the location of the amine group on the precursor. The synthesis of this compound from 2-amino-3-methoxynaphthalene is unambiguous. Yields for Sandmeyer reactions are typically moderate to good. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3 Methoxynaphthalene

Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in 2-iodo-3-methoxynaphthalene is a key site for reactivity, particularly in transition metal-catalyzed reactions that form new carbon-carbon bonds. These reactions are fundamental to the construction of more complex molecular architectures.

The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. In this reaction, the aryl iodide, this compound, serves as the electrophilic partner, reacting with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for such transformations.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. A variety of palladium sources, ligands, bases, and solvent systems can be employed to optimize reaction conditions for specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5%) | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or DME/H₂O | 80-100 | 2-Phenyl-3-methoxynaphthalene |

| 4-Tolylboronic acid | Pd/C (5%) | Na₂CO₃ | DME/H₂O | 25-80 | 2-(4-Tolyl)-3-methoxynaphthalene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-(4-Methoxyphenyl)-3-methoxynaphthalene |

| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-(Thiophen-2-yl)-3-methoxynaphthalene |

This table presents typical, generalized conditions based on established Suzuki-Miyaura protocols for aryl iodides.

Modern synthetic methodologies have expanded beyond traditional cross-coupling to include more complex transformations. Iodo-alkoxyarenes, such as this compound, are suitable substrates for advanced palladium-catalyzed reactions, including cascade sequences and direct C-H functionalization.

Cross-electrophile coupling has emerged as a powerful technique for forging C-C bonds by coupling two different electrophiles, often an aryl halide and another electrophile, under reductive conditions. This approach avoids the need for pre-formed organometallic reagents. A palladium catalyst can selectively activate the more reactive C-I bond of this compound for oxidative addition, followed by a subsequent coupling step with a second electrophile.

Furthermore, direct C-H alkylation represents a highly atom-economical strategy for installing alkyl groups onto aromatic rings. While not a direct reaction of the C-I bond, the electronic properties of the iodo-alkoxyarene can influence the reactivity of the aromatic C-H bonds. In some protocols, alkyl radicals, generated from precursors like 1,4-dihydropyridines under oxidative conditions, can be coupled to electron-rich aromatic systems. These late-stage functionalization reactions are particularly valuable in medicinal chemistry for the rapid diversification of complex molecules.

Beyond the Suzuki coupling, the C-I bond of this compound readily participates in a variety of other seminal palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making aryl iodides highly preferred substrates.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for synthesizing arylalkynes.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing access to stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction of 2-bromo-6-methoxynaphthalene, a related compound, to form the precursor to Naproxen highlights the industrial relevance of this transformation.

Stille Reaction: This coupling involves an organotin reagent (organostannane) as the nucleophilic partner. Stille reactions are known for their tolerance of a wide range of functional groups.

Table 2: Overview of Other Coupling Reactions with this compound

| Reaction Name | Coupling Partner | General Product Structure |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 2-(Alkynyl)-3-methoxynaphthalene |

| Heck Reaction | Alkene (CH₂=CHR) | 2-(Alkenyl)-3-methoxynaphthalene |

| Stille Coupling | Organostannane (R-SnBu₃) | 2-(Aryl/Alkenyl)-3-methoxynaphthalene |

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between an aromatic carbon and a heteroatom (such as nitrogen, oxygen, or sulfur) is crucial for synthesizing many pharmaceuticals and materials. This compound serves as an excellent electrophile in reactions designed to form such bonds, most notably in amination and etherification reactions.

Commonly employed methods include the Buchwald-Hartwig amination for C-N bond formation and the Ullmann condensation for C-O bond formation. The Buchwald-Hartwig reaction uses a palladium catalyst to couple the aryl iodide with primary or secondary amines. The Ullmann reaction typically uses a copper catalyst to couple the aryl iodide with alcohols or phenols to form diaryl ethers or alkyl aryl ethers. These methods provide direct routes to functionalized naphthalene (B1677914) derivatives that would be difficult to access through other means.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The existing substituents on the naphthalene ring govern the position of any subsequent substitution reactions.

Electrophilic Aromatic Substitution (SₑAr): In SₑAr reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), an electrophile attacks the electron-rich aromatic ring. The reactivity and orientation are controlled by the electronic effects of the substituents already present.

The methoxy (B1213986) group (-OCH₃) is a strong activating group due to its ability to donate electron density via resonance. It is an ortho, para-director.

The iodo group (-I) is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the intermediate cation.

On the this compound ring, the powerful activating and directing effect of the methoxy group dominates. Both groups direct to their ortho and para positions. Therefore, incoming electrophiles will be directed primarily to the C1 and C4 positions, which are ortho and para to the activating methoxy group, respectively.

Nucleophilic Aromatic Substitution (SₙAr): This reaction pathway involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. A standard SₙAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.

The this compound ring is electron-rich due to the powerful electron-donating methoxy group. This electronic character makes the ring non-conducive to nucleophilic attack, and the SₙAr pathway is generally considered unfavorable for this substrate under standard conditions.

Oxidative Transformations and Derivatizations of the Methoxy Moiety

The methoxy group itself can be a site of chemical transformation. The most common and synthetically useful derivatization is the cleavage of the methyl ether to yield the corresponding phenol. This transformation is valuable as it unmasks a hydroxyl group, which can then be used for further functionalization or to modulate the biological properties of the molecule.

This demethylation is typically achieved by treating the aryl methyl ether with strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, readily cleaving the ether bond to produce 2-iodo-3-hydroxynaphthalene (2-iodonaphthol). This product can then serve as a precursor for the synthesis of esters, ethers, and other derivatives via reactions at the newly formed hydroxyl group.

Protodeiodination and Stability Considerations in Acidic Media

Protodeiodination, the substitution of an iodine atom with a proton, is a known reaction for iodoaromatic compounds, particularly in the presence of a strong acid and a reducing agent. The stability of this compound in acidic media is compromised by its susceptibility to this reaction, which is facilitated by the electron-rich nature of the naphthalene ring, enhanced by the +M effect of the methoxy group.

The deiodination of aromatic iodides in an acidic environment is a relatively common process, especially for highly electron-donating aryl iodides. For instance, the facile deiodination of 1,6-diiodo-2-methoxynaphthalene under the action of hydroiodic acid (HI) has been described, highlighting the lability of the C-I bond in methoxy-substituted iodonaphthalenes. This reaction proceeds via protonation of the iodinated carbon, followed by nucleophilic attack of the iodide ion, leading to the cleavage of the C-I bond and formation of I₂.

The general mechanism for acid-catalyzed protodeiodination can be described as an electrophilic aromatic substitution where H⁺ is the electrophile. The electron-donating methoxy group at the 3-position activates the naphthalene ring, particularly the ortho and para positions, making the ipso-carbon (C2) more susceptible to protonation. The resulting resonance-stabilized carbocation intermediate, an arenium ion or σ-complex, can then lose the iodonium (B1229267) ion (I⁺), which is subsequently reduced to iodine (I₂), or be attacked by a nucleophile (like I⁻) to release the iodo group.

Table 1: Factors Influencing Protodeiodination of Aryl Iodides

| Factor | Influence on Reaction Rate | Rationale |

| Electron-donating Substituents | Increases | Stabilize the intermediate arenium ion. |

| Acid Strength | Increases | Higher concentration of H⁺ to initiate the reaction. |

| Iodide Ion Concentration | Increases | Acts as a nucleophile to facilitate the removal of iodine. |

| Temperature | Increases | Provides the necessary activation energy for the reaction. |

Radical Reactions and Associated Mechanistic Pathways

The carbon-iodine bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage under thermal or photolytic conditions, leading to the formation of a naphthyl radical and an iodine radical. This propensity to form radical intermediates opens up pathways for various radical-mediated reactions.

The general mechanism for the formation of the 3-methoxy-2-naphthyl radical involves the input of energy (light or heat) to overcome the C-I bond dissociation energy:

C₁₀H₆(OCH₃)I → C₁₀H₆(OCH₃)• + I•

Once formed, the 3-methoxy-2-naphthyl radical can participate in a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 3-methoxynaphthalene.

Addition to unsaturated systems: It can add to double or triple bonds, initiating polymerization or leading to more complex molecular structures.

Radical cyclization: If the molecule contains a suitable tethered unsaturated group, an intramolecular cyclization can occur.

While specific studies on the radical reactions of this compound are limited, the behavior of iodoarenes in radical reactions is well-documented. For instance, the photolysis of di-iodobenzenes is known to produce phenyl radicals and subsequently benzyne. By analogy, the photolysis of this compound could potentially serve as a source for the 3-methoxy-2-naphthyl radical.

The fate of the generated radical is highly dependent on the reaction conditions and the presence of other reagents. In the absence of specific trapping agents, dimerization or reaction with the iodine radical to reform the starting material are possible pathways.

Rearrangement Reactions and Isomerization Processes within the Naphthalene Core

Rearrangement and isomerization reactions involving the migration of substituents on a naphthalene core are known phenomena, often catalyzed by strong acids. For this compound, the possibility of migration of either the iodo or the methoxy group to other positions on the naphthalene ring under certain conditions can be considered, although no direct experimental evidence for this specific compound has been reported.

One relevant named reaction is the Jacobsen rearrangement , which typically involves the migration of alkyl or halogen groups on a poly-substituted aromatic ring in the presence of a strong acid like sulfuric acid. While this reaction is more commonly observed for polyalkylated benzenes and naphthalenes, a "halo-Jacobsen" rearrangement has been observed for 1,8-diiodonaphthalene, where steric repulsion between the peri-iodo groups drives the migration to form 1,5- and 1,4-diiodonaphthalene (B3051833) under acidic conditions. Although this compound lacks this significant steric driving force, the general principle of acid-catalyzed substituent migration on a naphthalene ring is established. The mechanism is believed to involve the formation of a σ-complex (arenium ion) followed by a series of 1,2-shifts of the substituent.

Another potential, though less likely, rearrangement for a derivative of this compound is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile in a side chain displaces a group on the aromatic ring. For this compound itself, this is not possible. However, if the methoxy group were part of a longer chain with a terminal nucleophile, a Smiles-type rearrangement could be envisioned where the nucleophile attacks an activated position on the naphthalene ring.

The relative positions of the iodo and methoxy groups (2 and 3 positions) are generally stable. Any potential isomerization would likely require harsh conditions, such as high temperatures or very strong acids, which could also lead to decomposition or protodeiodination.

Advanced Applications of 2 Iodo 3 Methoxynaphthalene in Organic Synthesis

Versatile Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Systems

The iodo group in 2-Iodo-3-methoxynaphthalene serves as a key functional handle for various carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are instrumental in the construction of larger, more complex aromatic systems.

In the synthesis of PAHs, this compound can be coupled with a variety of boronic acids or esters (in Suzuki couplings) or terminal alkynes (in Sonogashira couplings) to extend the aromatic framework. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity and electronic properties of the resulting PAH. For instance, the coupling of this compound with an arylboronic acid introduces a new aryl substituent at the 2-position, which can then undergo further intramolecular cyclization reactions to form larger fused ring systems.

Similarly, in the synthesis of heterocyclic systems, the iodo-substituent allows for the introduction of nitrogen, oxygen, or sulfur-containing moieties. For example, a Sonogashira coupling with a terminal alkyne bearing a pendant nucleophile can be followed by an intramolecular cyclization to construct fused heterocyclic rings, such as furo[3,2-b]naphthalenes or thieno[3,2-b]naphthalenes. Furthermore, multicomponent reactions involving this compound can lead to the one-pot synthesis of highly substituted and complex heterocyclic scaffolds.

| Reaction Type | Coupling Partner | Resulting System | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acids/Esters | Substituted Naphthalenes, Precursors to larger PAHs | Organic Electronics, Materials Science |

| Sonogashira Coupling | Terminal Alkynes | Alkynylnaphthalenes, Precursors to Heterocycles and PAHs | Organic Dyes, Molecular Wires |

| Buchwald-Hartwig Amination | Amines | N-Arylnaphthalenes, Precursors to N-Heterocycles | Pharmaceuticals, Agrochemicals |

| Annulation Reactions | Dienes, Alkynes | Fused Polycyclic and Heterocyclic Systems | Advanced Materials, Biologically Active Molecules |

Precursor in the Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

The naphthalene (B1677914) scaffold is a common motif in many biologically active compounds and pharmaceuticals. The strategic functionalization of this compound makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The ability to perform selective cross-coupling reactions at the iodo-position allows for the introduction of various pharmacophores and side chains.

One area of significant interest is the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and this compound can serve as a starting point for the construction of such cores. For example, through a sequence of cross-coupling and cyclization reactions, the naphthalene scaffold can be elaborated into more complex heterocyclic systems that can effectively bind to the active site of a target kinase.

| Target Scaffold/Intermediate | Synthetic Strategy | Potential Biological Activity |

|---|---|---|

| Substituted Naphthylamines | Buchwald-Hartwig amination | Anticancer, Antiviral |

| Fused Heterocyclic Systems (e.g., Naphthofurans) | Sonogashira coupling followed by cyclization | Enzyme inhibition, Receptor modulation |

| Aryl-substituted Naphthalenes | Suzuki coupling | Kinase inhibition, Anti-inflammatory |

| Dibenzoxazepine Precursors | Multi-step synthesis involving C-N and C-O bond formations | CNS activity, Antidepressant |

Utilization in the Construction of Advanced Organic Materials

The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component for advanced organic materials. These materials find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The functionalization of the naphthalene core allows for the fine-tuning of these properties.

This compound is a valuable building block for the synthesis of such materials. The iodo group enables the introduction of other aromatic or heteroaromatic units via cross-coupling reactions, leading to the formation of extended π-conjugated systems. The length and nature of the conjugated system are critical factors in determining the material's electronic properties, such as its charge carrier mobility and emission wavelength.

The methoxy group also plays a significant role. It can influence the solid-state packing of the molecules, which is crucial for efficient charge transport in OFETs. Furthermore, its electron-donating nature can be used to tune the HOMO and LUMO energy levels of the material, which is essential for optimizing the performance of OLEDs and OPVs. By strategically incorporating this compound into larger molecular or polymeric structures, materials with tailored electronic and optical properties can be designed and synthesized for specific device applications.

| Material Class | Synthetic Approach | Key Property Tuned by this compound | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Polymerization via cross-coupling reactions (e.g., Suzuki, Stille) | Bandgap, Solubility, Morphology | Organic Photovoltaics (OPVs), OFETs |

| Small Molecule Semiconductors | Stepwise synthesis using cross-coupling reactions | Charge Carrier Mobility, Solid-State Packing | Organic Field-Effect Transistors (OFETs) |

| Emissive Materials | Incorporation into fluorescent or phosphorescent molecules | Emission Wavelength, Quantum Yield | Organic Light-Emitting Diodes (OLEDs) |

| Functional Dyes | Derivatization to form chromophores | Absorption/Emission Spectra | Sensors, Imaging Agents |

Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Iodo-3-methoxynaphthalene in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. For aromatic compounds like substituted naphthalenes, the chemical shifts and coupling constants of the protons are highly sensitive to the nature and position of the substituents. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing, sterically bulky iodine atom significantly influence the shielding and deshielding of the neighboring aromatic protons. The methoxy group itself typically presents as a sharp singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atom directly bonded to the iodine (C-2) experiences a significant upfield shift due to the "heavy atom effect," a characteristic feature that aids in its assignment. Conversely, the carbon attached to the oxygen of the methoxy group (C-3) is observed at a downfield chemical shift. The remaining carbon signals can be assigned using techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals through one-bond or multiple-bond couplings, respectively. mdpi.com

In mechanistic studies, NMR serves as a powerful in situ method for monitoring the progress of reactions involving this compound. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction kinetics can be determined. This technique is crucial for optimizing reaction conditions and identifying the formation of any stable intermediates.

| Nucleus | Technique | Observed Chemical Shift Range (ppm) | Key Features for this compound (Predicted) |

|---|---|---|---|

| ¹H | Proton NMR | 7.0 - 8.5 (Aromatic), 3.8 - 4.1 (Methoxy) | Singlet for -OCH₃ protons; complex multiplets for aromatic protons. |

| ¹³C | Carbon-13 NMR | 90 - 160 | Upfield shift for C-I (C-2); downfield shift for C-O (C-3); distinct signals for all 11 carbons. |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive and accurate method for determining the three-dimensional molecular structure of a compound in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

For this compound, an X-ray crystal structure would provide unambiguous confirmation of the substitution pattern on the naphthalene (B1677914) core. It would yield precise measurements of bond lengths (e.g., C-I, C-O, and various C-C bonds), bond angles, and torsion angles within the molecule. This data is invaluable for understanding the steric and electronic effects of the iodo and methoxy substituents on the geometry of the naphthalene ring system. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as van der Waals forces or potential halogen bonding (C-I···X), which govern the solid-state properties of the compound.

| Parameter | Typical Value/Information Obtained | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. |

| Bond Lengths (Å) | Precise C-C, C-O, C-I distances | Reveals electronic effects and bond orders. |

| Bond Angles (°) | Precise angles between bonded atoms | Indicates molecular geometry and steric strain. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts | Explains crystal packing and solid-state behavior. |

Advanced Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the intact molecule that has been ionized.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The C-I bond is relatively weak and can cleave, leading to characteristic fragment ions. For instance, the loss of an iodine radical (·I) from the molecular ion would result in a significant peak at m/z corresponding to the [M-I]⁺ fragment. The presence of iodine is also readily identifiable due to its monoisotopic nature (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. docbrown.info

In the context of mechanistic studies, advanced MS techniques, particularly when coupled with gentle ionization methods like Electrospray Ionization (ESI-MS), are invaluable for detecting and characterizing transient or low-concentration reaction intermediates. nih.govresearchgate.net By analyzing the reaction mixture directly, charged intermediates in catalytic cycles or other reaction pathways can be intercepted and identified by their specific mass-to-charge ratios, providing direct evidence for proposed mechanisms. nih.gov

| Ion | Formula | Expected m/z (for ¹²⁷I) | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₁H₉IO]⁺ | 284.97 | Molecular ion peak, confirms molecular weight. |

| [M-CH₃]⁺ | [C₁₀H₆IO]⁺ | 270.95 | Loss of a methyl radical from the methoxy group. |

| [M-I]⁺ | [C₁₁H₉O]⁺ | 157.06 | Loss of an iodine radical, a common fragmentation for iodoarenes. |

| [I]⁺ | [I]⁺ | 126.90 | Iodine cation, indicative of an iodine-containing compound. |

Electronic and Vibrational Spectroscopy (UV/Vis, Fluorescence, Infrared, Raman) for Probing Electronic Structure and Bonding

Electronic and vibrational spectroscopy techniques probe the interactions of molecules with electromagnetic radiation, providing insights into electronic transitions, molecular vibrations, and functional groups.

UV/Visible Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π-π* transitions). researchgate.net The naphthalene ring system is a strong chromophore, and the UV spectrum of this compound is expected to show characteristic absorption maxima. The positions and intensities of these absorption bands are influenced by the substituents, which can modify the energy levels of the molecular orbitals. ijpsjournal.com

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent, meaning they emit light after being electronically excited. Fluorescence spectroscopy measures the emission spectrum, providing information about the electronic structure of the excited state. The technique is highly sensitive and can be used to study the molecule's interaction with its environment. biocompare.com

Infrared (IR) and Raman Spectroscopy: These complementary techniques measure the vibrational modes of a molecule. nih.gov IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. scispace.com The spectra of this compound would display characteristic bands corresponding to specific functional groups and vibrations of the entire molecular skeleton. For example, C-H stretching vibrations of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and various C-C stretching and bending modes of the naphthalene core would be observable. photothermal.com The C-I stretching vibration typically appears in the far-infrared region.

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment/Transition |

|---|---|---|

| UV/Vis | 220-350 nm | π-π* electronic transitions of the naphthalene core. |

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H stretching. |

| Infrared (IR) | 2950-2850 cm⁻¹ | Aliphatic C-H stretching (-OCH₃). |

| Infrared (IR) | 1600-1450 cm⁻¹ | Aromatic C=C ring stretching. |

| Infrared (IR) | 1275-1200 cm⁻¹ | Aryl-O stretching. |

| Raman | ~1380 cm⁻¹ | Characteristic naphthalene ring breathing mode. |

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule, specifically its ability to be oxidized or reduced. By applying a varying potential to a solution of this compound, one can determine the potentials at which electron transfer events occur.

The analysis would reveal the oxidation potential associated with the removal of an electron from the π-system of the electron-rich methoxynaphthalene ring and the reduction potential associated with the addition of an electron. The reduction of the C-I bond is a characteristic process for aryl iodides and often occurs at accessible negative potentials. Understanding this redox behavior is crucial for applications in electrosynthesis, materials science, and for predicting the compound's stability and reactivity in different electronic environments.

| Parameter | Information Provided | Relevance for this compound |

|---|---|---|

| Oxidation Potential (Eₚₐ) | Potential at which the compound is oxidized. | Indicates the ease of removing an electron from the π-system. |

| Reduction Potential (Eₚ꜀) | Potential at which the compound is reduced. | Relates to the ease of adding an electron or cleaving the C-I bond. |

| Reversibility | Whether the redox process can be reversed. | Provides insight into the stability of the generated radical ions. |

Computational and Theoretical Investigations of 2 Iodo 3 Methoxynaphthalene

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. A DFT study of 2-Iodo-3-methoxynaphthalene would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure of the molecule. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be derived. Key properties that are typically investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into where the molecule is likely to interact with other chemical species.

Reactivity Descriptors: Based on the electronic structure, various global and local reactivity descriptors can be calculated. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

A hypothetical data table summarizing the kind of results a DFT study on this compound might yield is presented below.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Potential (μ) | -3.85 eV |

| Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Quantum-Chemical Analysis of Reaction Mechanisms and Energetics

Quantum-chemical methods are instrumental in exploring the mechanisms of chemical reactions involving this compound. These studies can elucidate the step-by-step pathway of a reaction, identifying key intermediates and transition states.

Transition State Calculations: For a given reaction, computational chemists can locate the transition state structure, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for determining the activation energy of the reaction, which in turn governs the reaction rate.

Energy Profile Diagrams: By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile diagram can be constructed. This diagram provides a visual representation of the energy changes that occur throughout the course of a reaction, allowing for a detailed understanding of the reaction's feasibility and kinetics. For instance, in a substitution reaction involving the iodine atom, the energy profile would show the energy barrier for the cleavage of the C-I bond and the formation of the new bond.

Molecular Modeling of Intermolecular Interactions and Host-Guest Systems

Molecular modeling techniques can be employed to study how this compound interacts with other molecules. These intermolecular interactions are fundamental to many chemical and biological processes.

Non-covalent Interactions: The presence of the iodine atom allows for the possibility of halogen bonding, a type of non-covalent interaction where the iodine acts as a Lewis acid. The methoxy (B1213986) group can participate in hydrogen bonding as an acceptor. The naphthalene (B1677914) ring system can engage in π-π stacking and C-H···π interactions. Computational models can quantify the strength and geometry of these interactions.

Host-Guest Systems: this compound could potentially act as a guest molecule, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. Molecular docking simulations, a key tool in molecular modeling, can predict the preferred binding orientation and calculate the binding affinity between the host and the guest. These studies are crucial for the design of supramolecular assemblies and drug delivery systems.

Conformational Dynamics and Stability Analysis via Computational Methods

The flexibility of the methoxy group in this compound gives rise to different possible conformations. Computational methods can be used to explore these conformational landscapes.

Potential Energy Surface Scan: By systematically rotating the dihedral angle of the C-C-O-C bond of the methoxy group and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, it is possible to observe conformational changes and understand the flexibility of the molecule. This information is valuable for understanding how the molecule might behave in a solution or when interacting with a biological target.

The table below illustrates the kind of data that might be generated from a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |

| 1 (Global Minimum) | 0.00 | 0° |

| 2 (Local Minimum) | 1.25 | 180° |

| Transition State | 3.50 | 90° |

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of aryl iodides, including 2-Iodo-3-methoxynaphthalene, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of its synthesis is geared towards aligning with the principles of green chemistry, focusing on environmental benignity, atom economy, and energy efficiency.

Future research will likely prioritize the replacement of conventional iodinating agents with more sustainable alternatives. Methodologies utilizing molecular iodine in combination with environmentally friendly oxidants, such as hydrogen peroxide, are promising. mdpi.com The development of electrochemical iodination, where iodinating agents are generated in situ using electricity, represents a particularly green approach, minimizing reagent use and waste. nih.gov

Exploration of solvent-free reaction conditions or the use of greener solvents is another critical avenue. Techniques like grinding reactants together in the absence of a solvent have proven effective for the iodination of related naphthol derivatives and reduce the environmental impact associated with volatile organic solvents. researchgate.net When solvents are necessary, benign options like polyethylene (B3416737) glycol (PEG-400) or aqueous micellar systems are being investigated to enhance the green profile of the synthesis. mdpi.comresearchgate.net

Furthermore, the use of heterogeneous and recyclable catalysts, such as clay-supported reagents, can simplify product purification and reduce waste, contributing to more sustainable processes. aacmanchar.edu.inoiccpress.com The table below summarizes potential green synthetic strategies for this compound.

Table 1: Emerging Green Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Eco-friendly Reagents | Use of molecular iodine (I₂) with green oxidants (e.g., H₂O₂) or in-situ electrochemical generation of iodinating species. mdpi.comnih.gov | Reduces use of hazardous reagents and byproducts. |

| Alternative Solvents | Replacement of traditional organic solvents with water, polyethylene glycol (PEG), or deep eutectic solvents. researchgate.netresearchgate.net | Lowers toxicity, improves safety, and can enhance reaction rates. |

| Solvent-Free Conditions | Performing reactions via grinding or in a molten state without any solvent. researchgate.netaacmanchar.edu.in | Eliminates solvent waste, simplifies workup, and reduces energy consumption. |

| Heterogeneous Catalysis | Employing solid-supported catalysts (e.g., clay-based) that can be easily recovered and reused. oiccpress.comiau.ir | Facilitates product purification and minimizes catalyst waste. |

Exploration of Novel Catalytic Transformations and Selectivity Control

The carbon-iodine bond in this compound is a highly valuable functional group for constructing more complex molecules through catalytic cross-coupling reactions. Future research will undoubtedly focus on expanding the portfolio of these transformations and achieving high levels of selectivity.

The development of novel palladium, copper, or iridium-catalyzed cross-coupling reactions will continue to be a major focus. syncatmeth.esrsc.org These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives. researchgate.net Research into hypervalent iodine chemistry may also provide metal-free pathways for such coupling reactions, offering a more sustainable alternative to transition metal catalysis. acs.orgnsf.govnih.gov

A significant challenge and area for future exploration is selectivity control. nih.gov This involves directing reactions to a specific position on the naphthalene (B1677914) ring, which is crucial when multiple reactive sites are present. This can be achieved through the strategic choice of catalysts, ligands, and reaction conditions to control regioselectivity (which position reacts) and chemoselectivity (which functional group reacts). For instance, directing groups can be employed to steer a catalyst to a specific C-H bond on the naphthalene core, allowing for functionalization at positions that are otherwise difficult to access. rsc.org

Table 2: Catalytic Opportunities for this compound

| Reaction Type | Reagent/Catalyst System | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acids; Pd catalyst | Biaryls, substituted styrenes |

| Sonogashira Coupling | Terminal alkynes; Pd/Cu catalyst | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines; Pd or Cu catalyst | Aryl amines |

| Heck Coupling | Alkenes; Pd catalyst | Substituted alkenes |

| C-H Activation/Functionalization | Various (e.g., Ir, Rh); Directing group | Poly-functionalized naphthalenes |

Integration into Advanced Material Science and Functional Systems

The rigid, planar, and aromatic nature of the naphthalene core makes this compound an attractive scaffold for the construction of advanced materials. The iodo and methoxy (B1213986) groups serve as synthetic handles to integrate this core into larger, functional systems.

Future research is expected to explore the use of this compound derivatives in the field of organic electronics. By using cross-coupling reactions to extend the conjugated π-system, molecules with tailored photophysical and electronic properties can be designed. These materials could find applications as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. syncatmeth.es

Another emerging application is in the development of sensors and systems for molecular recognition. The naphthalene scaffold can be incorporated into larger host molecules, such as macrocycles or polymers. The specific electronic and steric properties of the 3-methoxynaphthalene unit can be harnessed to create binding pockets that selectively recognize and bind to specific guest molecules or ions. This could lead to the development of new chemical sensors for environmental monitoring or medical diagnostics. The synthesis of amidoalkyl naphthols highlights the derivatization potential of the naphthol skeleton for creating functional molecules. iau.ir

Expansion of Targeted Applications in Drug Discovery and Chemical Biology

Naphthalene-containing structures are prevalent in many biologically active compounds and approved drugs. The this compound framework represents a "privileged scaffold"—a core structure that is capable of binding to multiple biological targets. nih.govekb.eg This makes it a highly valuable starting point for drug discovery programs.

Future research will focus on using this compound as a versatile scaffold to generate libraries of novel compounds for biological screening. nih.govresearchgate.net Through the catalytic transformations described in section 7.2, a wide variety of functional groups can be introduced at the 2-position. These derivatives can then be tested for activity against a range of biological targets, including enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govrsc.org The synthesis of biologically active molecules is a key application of versatile chemical building blocks. nih.gov

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching fluorescent tags or reactive groups, researchers can create tools to visualize, identify, and quantify specific proteins or other biomolecules within living cells, providing valuable insights into cellular function and disease mechanisms.

Q & A

Q. How can researchers validate scaled-up synthesis of this compound for multi-gram applications?

- Methodological Answer :

- Optimize solvent volume to maintain reaction efficiency (avoid dilution effects).

- Use flow chemistry to enhance heat/mass transfer in larger batches.

- Conduct stability studies to assess degradation under storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.